molecular formula C7H7N3S B1320147 1,3-Benzothiazole-2,4-diamine CAS No. 861100-75-6

1,3-Benzothiazole-2,4-diamine

Cat. No.: B1320147
CAS No.: 861100-75-6
M. Wt: 165.22 g/mol
InChI Key: JHRMJWGBGBDNJE-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRMJWGBGBDNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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